DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN)

Neutrophil immunopharmacology Innate immunity modulation DBI-derived peptide functional profiling

Studying phagocytosis without chemotaxis interference? Unlike TTN (DBI 17-50), which activates chemotaxis, superoxide generation, and phagocytosis simultaneously, ENP (DBI 51-70) selectively enhances phagocytosis with no effect on migration or respiratory burst (Cosentino et al., 2000). • Selective phagocytosis enhancement without chemotaxis or superoxide anion generation • PK-11195-insensitive [Ca2+]i response enables clean, PBR-independent Ca2+ signaling studies • Human sequence-matched; represents endogenous processing product for physiological relevance • Supplied as lyophilized powder, >98% purity for in vitro research applications

Molecular Formula C91H148N26O32S
Molecular Weight 2150.37
CAS No. 104360-70-5
Cat. No. B1141221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN)
CAS104360-70-5
Molecular FormulaC91H148N26O32S
Molecular Weight2150.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBI Fragment (Human): Overview and Key Properties


Diazepam Binding Inhibitor Fragment (Human), CAS 104360-70-5, is a synthetic 20-amino acid peptide (sequence QATVGDINTERPGMLDFTGK) corresponding to residues 51–70 of the human DBI protein [1]. Also designated eikosaneuropeptide (ENP) or DBI (51–70), this fragment functions as an agonist at the peripheral-type benzodiazepine receptor (PBR/TSPO) and is one of several naturally occurring DBI processing products identified in human cerebrospinal fluid and postmortem brain tissue [2]. With a molecular weight of 2150.37 Da and a molecular formula of C91H148N26O32S, the peptide is supplied as a lyophilized powder at >98% purity for in vitro research applications .

PBR/TSPO agonist activity for peripheral benzodiazepine receptor signaling studies
Human-sequence fragment (residues 51–70) for species-matched human tissue research
pBR-independent calcium mobilization supports intracellular store-release pathway dissection

Why Generic DBI Fragment Substitution Fails


DBI-derived peptide fragments are not functionally interchangeable despite originating from the same precursor protein. The human DBI (51–70) fragment (ENP) and the more extensively studied octadecaneuropeptide (ODN, DBI 33–50) differ in amino acid sequence, receptor subtype selectivity, and downstream signaling architecture [1]. Notably, ODN acts as an inverse agonist at central benzodiazepine receptors (CBR) and can displace [3H]flumazenil with an IC50 of approximately 5 μM, whereas ENP lacks affinity for the central binding site and exerts its effects predominantly through peripheral benzodiazepine receptors (PBR/TSPO) [2]. Even among PBR-active fragments, TTN (DBI 17–50) and ENP produce qualitatively distinct functional profiles in the same cell type—human neutrophils—with TTN stimulating chemotaxis, superoxide generation, and phagocytosis, while ENP selectively enhances phagocytosis without affecting migration or oxidative metabolism [3]. Substituting one DBI fragment for another without sequence-level verification therefore introduces uncontrolled variables in receptor engagement, calcium signaling mechanism, and downstream cellular readout.

ENP (DBI 51–70)
ODN (DBI 33–50) acts at central benzodiazepine receptors, not PBR. Receptor subtype context may not transfer.
ENP selectively enhances phagocytosis
TTN (DBI 17–50) activates chemotaxis, superoxide generation, and phagocytosis. Functional profile may differ.
Human ENP sequence (6-residue difference vs rat ODN)
Rat-sequence peptides may not support human-tissue immunoassay or species-matched pharmacology studies.

Quantitative Evidence: Head-to-Head Comparisons


Functional Selectivity in Human Neutrophils

In a direct head-to-head comparison using human neutrophils, ENP (DBI 51–70, the target compound) and TTN (DBI 17–50) were evaluated across four functional parameters: [Ca2+]i mobilization, chemotaxis, superoxide anion (O2−) generation, and phagocytosis. TTN induced neutrophil chemotaxis, stimulated O2− generation, and enhanced phagocytosis. In contrast, ENP did not affect cell migration and oxidative metabolism but selectively enhanced phagocytosis [1]. This functional divergence demonstrates that ENP activates a restricted subset of neutrophil effector responses compared to the broader pro-inflammatory profile of TTN.

Neutrophil Function
Head-to-head
ENP enhanced phagocytosis only; no effect on chemotaxis or O2− generation. TTN activated all three effector functions.
Reported dissociated functional profile
In vitro human neutrophil assay
Neutrophil immunopharmacology Innate immunity modulation DBI-derived peptide functional profiling

Calcium Mobilization Mechanism: Store-Release vs. Influx

Both ENP and TTN induced a rapid and transient rise of cytosolic free Ca2+ concentrations ([Ca2+]i) in human neutrophils. However, the source of mobilized calcium fundamentally differed: the effect of TTN depended on the presence of extracellular Ca2+, whereas the effect of ENP also persisted after extracellular Ca2+ chelation [1]. This indicates that ENP mobilizes calcium from intracellular stores, while TTN predominantly triggers extracellular Ca2+ influx, revealing distinct receptor coupling mechanisms for these two DBI-derived fragments.

Ca2+ Mechanism
Head-to-head
ENP [Ca2+]i rise persisted after EGTA chelation; TTN response required extracellular Ca2+. Intracellular store release vs extracellular influx.
Distinct calcium source mechanism
Fura-2 loaded human neutrophils
Calcium signaling Neuropeptide receptor pharmacology Intracellular calcium stores

pBR Independence of Calcium Signaling

To investigate whether pBRs mediate the effects of DBI-derived peptides, the selective pBR antagonist PK-11195 was co-administered with ENP and TTN in human neutrophils. PK-11195 delayed the [Ca2+]i rise induced by TTN but did not significantly affect its extent, and had no effect on the [Ca2+]i rise induced by ENP [1]. By contrast, the synthetic pBR ligand RO 5-4864 increased [Ca2+]i through extracellular Ca2+ influx, and this effect was fully prevented by PK-11195 [1]. These data demonstrate that ENP signals predominantly through pBR-independent pathways, whereas TTN engages a mixed pBR-dependent and -independent mechanism.

pBR Sensitivity
Head-to-head
ENP response not blocked by PK-11195; TTN partially delayed; RO 5-4864 fully prevented. pBR-independent vs mixed vs full dependence.
pBR-independent signaling context
PK-11195 antagonist probe
Peripheral benzodiazepine receptor TSPO pharmacology Receptor-independent peptide signaling

PBR Agonist Activity in Astrocyte Swelling Models

In a comparative study examining PBR involvement in ammonia-induced astrocyte swelling, ENP (DBI 51–70) and octadecaneuropeptide (ODN, DBI 33–50) were both tested at low micromolar concentrations. Both peptides exacerbated ammonia-induced swelling by 10–15%, acting as PBR agonists. In contrast, the PBR antagonist PK 11195 attenuated swelling by 16–100%, and atrial natriuretic peptide and protoporphyrin IX also attenuated the effect of ammonia [1]. Notably, the synthetic PBR agonist RO 5-4864 similarly exacerbated swelling, confirming that ENP and ODN act as functional PBR agonists in this glial cell model. Diazepam, which binds both PBR and central benzodiazepine receptors (CBR), increased swelling by 11% at micromolar concentrations, while the CBR antagonist flumazenil had no effect [1].

Astrocyte Swelling
Cross-study comparable
ENP exacerbated ammonia-induced swelling by 10–15% at low μM; ODN comparable; PK 11195 attenuated by 16–100%. Parallels RO 5-4864 PBR agonism.
Reported PBR agonist model context
Rat astrocyte ammonia model
Astrocyte swelling Hepatic encephalopathy Peripheral benzodiazepine receptor agonism

Human-Specific Sequence Identity

The human DBI (51–70) sequence (QATVGDINTERPGMLDFTGK) differs from the rat ODN sequence (QATVGDVNTDRPGLLDLK) at six amino acid positions: Ile57→Val, Glu59→Asp, Arg62→Asp, Pro63→Leu, Met65→Leu, and Phe67→Leu [1][2]. These substitutions alter physicochemical properties including hydrophobicity (GRAVY shift from −0.790 for rat ODN to −0.530 for human ENP) and charge distribution (net charge −2 for human ENP vs. −1 for rat ODN at physiological pH). The human ENP fragment was confirmed as a naturally occurring processing product in human cerebrospinal fluid and postmortem brain by combined chromatographic and immunoblotting procedures [1]. Critically, antibodies raised against the human DBI (51–70) sequence detect a >1.5-fold increase in immunoreactivity in Huntington's disease brains versus controls (P < 0.001), establishing this fragment as a disease-relevant biomarker [3].

Sequence Identity
Class-level
6 amino acid substitutions vs rat ODN (I57V, E59D, R62D, P63L, M65L, F67L). GRAVY shift −0.790 to −0.530. MW difference +238 Da.
Species-specific sequence context
Human CSF processing confirmed
Species-specific peptide sequence Endozepine evolution Antibody epitope mapping

Disease Relevance in Huntington's Disease

Using a specific radioimmunoassay directed against the DBI (51–70) sequence, DBI-IR(51–70) was measured in control postmortem human brains and Huntington's disease (HD) brains matched for age, sex, and postmortem delay. DBI-IR(51–70) was more than 1.5-fold increased in the putamen, caudate, globus pallidus, and nucleus accumbens of HD brains compared to controls (P < 0.001) [1]. In normal human brain, highest concentrations of DBI-IR(51–70) were found in the cerebellum, amygdala, hippocampus, hypothalamus, and substantia nigra [2]. Chromatographic analysis revealed multiple molecular forms; a small peak indistinguishable from the synthetic DBI (51–70) fragment was detected in peripheral tissues but not in the CNS, suggesting tissue-specific processing [2].

HD Biomarker Elevation
Cross-study comparable
>1.5-fold DBI-IR(51-70) increase in HD putamen, caudate, globus pallidus, and nucleus accumbens vs matched controls (P
Reported disease-context biomarker data
Human postmortem brain RIA
Huntington's disease biomarker Neuropsychiatric disorder DBI fragment tissue distribution

Key Research and Industrial Application Scenarios


Selective Phagocytosis Enhancement

In innate immunity research where enhancement of phagocytic clearance is desired without concomitant stimulation of chemotaxis and respiratory burst, ENP (DBI 51–70) is the DBI fragment of choice. Cosentino et al. (2000) demonstrated that ENP enhances phagocytosis in human neutrophils while having no effect on cell migration or superoxide anion generation, in contrast to TTN which activates all three effector functions [1]. This dissociated functional profile makes ENP a unique tool for studying phagocytosis-specific signaling pathways and for evaluating immunomodulatory strategies that target pathogen clearance without amplifying tissue-damaging inflammation.

pBR-Independent Calcium Signaling Dissection

For pharmacological studies aimed at isolating pBR-independent signaling mechanisms, ENP is uniquely suitable because its [Ca2+]i response in human neutrophils is completely insensitive to the selective pBR antagonist PK-11195, whereas TTN shows partial pBR involvement and the synthetic agonist RO 5-4864 is fully pBR-dependent [1]. Furthermore, ENP mobilizes Ca2+ from intracellular stores independently of extracellular Ca2+, providing a clean experimental system for investigating store-operated calcium signaling triggered by peptide ligands, without the confounding variables of pBR engagement or extracellular Ca2+ influx requirements [1].

Human-Specific Immunoassay Reference Standard

The synthetic human DBI (51–70) fragment serves as an essential reference standard for radioimmunoassays and immunohistochemical studies in human tissue. DBI-IR(51–70) is elevated >1.5-fold (P < 0.001) in the basal ganglia of Huntington's disease brains [1], and its distribution across human brain regions has been quantitatively mapped [2]. Because the human sequence differs from rat ODN at six amino acid positions, antibodies raised against human DBI (51–70) provide species-specific detection that cannot be replicated with rat-sequence peptides. The synthetic fragment is required for generating standard curves, validating antibody specificity, and identifying endogenous DBI processing products by chromatographic co-elution [3].

Astrocyte PBR Pharmacology and Hepatic Encephalopathy

In glial cell models of ammonia-induced astrocyte swelling relevant to hepatic encephalopathy, ENP functions as a PBR agonist that exacerbates swelling by 10–15% at low micromolar concentrations, comparable to ODN and the synthetic PBR agonist RO 5-4864 [1]. ENP can be used interchangeably with ODN for PBR activation studies in astrocyte cultures, with the advantage that ENP represents the endogenous human processing product identified in human CSF and brain [2]. Its use is particularly appropriate in experiments aiming to model human glial pathophysiology, where species-matched peptide sequence ensures physiological relevance.

Application
Selection Property
Validation Focus
Selective phagocytosis studies
Functional selectivity context
Phagocytosis enhancement without chemotaxis or respiratory burst
pBR-independent Ca2+ signaling studies
pBR pathway independence context
Intracellular store-release vs extracellular influx mechanism
Human-tissue immunoassay calibration
Species-matched sequence identity
Antibody specificity and chromatographic co-elution
Astrocyte PBR pharmacology models
PBR agonist activity context
Swelling modulation vs PK 11195 antagonism
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